molecular formula C15H17N5S B13367252 3-(1-Methyl-3-piperidinyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(1-Methyl-3-piperidinyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13367252
M. Wt: 299.4 g/mol
InChI Key: CLDRWCGQKNQKQE-UHFFFAOYSA-N
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Description

3-(1-Methyl-3-piperidinyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is part of the broader class of triazolothiadiazoles, which are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methyl-3-piperidinyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-(4-methyl-1,2,3-thiadiazolyl)-4-amino-1,2,4-triazole-5-thione with various carboxylic acids and phosphorus oxychloride . The reaction conditions often require refluxing in an organic solvent such as ethanol or acetonitrile, with the addition of a base like triethylamine to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(1-Methyl-3-piperidinyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding amines or alcohols .

Scientific Research Applications

3-(1-Methyl-3-piperidinyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(1-Methyl-3-piperidinyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole apart is its specific substitution pattern, which imparts unique biological activities and enhances its potential as a therapeutic agent .

Properties

Molecular Formula

C15H17N5S

Molecular Weight

299.4 g/mol

IUPAC Name

3-(1-methylpiperidin-3-yl)-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H17N5S/c1-19-9-5-8-12(10-19)13-16-17-15-20(13)18-14(21-15)11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-10H2,1H3

InChI Key

CLDRWCGQKNQKQE-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC(C1)C2=NN=C3N2N=C(S3)C4=CC=CC=C4

Origin of Product

United States

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